N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, also known as CRF1 antagonist, is a chemical compound that has been extensively studied for its potential use in the treatment of various disorders.
Applications De Recherche Scientifique
Repellent Efficacy
One area of study involves the investigation of repellent compounds containing piperidine derivatives against common insect vectors. For example, a study evaluated the repellent efficacy of a piperidine repellent against Aedes communis (mosquitoes) and Simulium venustum (black flies). The study found that the piperidine-based repellent provided over 95% protection against these vectors, highlighting its potential as an effective insect repellent (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, Klein, 2000).
Diagnostic Imaging
Another application is in the field of diagnostic imaging, specifically in positron emission tomography (PET) studies. Research on compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, such as WAY-100635, has been conducted to study their use as radioligands for imaging 5-HT1A receptors in the human brain. These studies are essential for understanding the role of 5-HT1A receptors in psychiatric and neurological disorders (Osman, Lundkvist, Pike, Halldin, McCarron, Swahn, Ginovart, Luthra, Bench, Grasby, Wikström, Barf, Cliffe, Fletcher, Farde, 1996).
Metabolism and Toxicology
Research has also focused on the metabolism and potential toxicological aspects of piperidine derivatives. A study on the endogenous formation of N-nitrosamines from piperazine (a compound structurally related to piperidines) highlighted the importance of understanding the metabolic pathways and potential risks associated with these compounds (Tricker, Kumar, Siddiqi, Khuroo, Preussmann, 1991).
Pharmaceutical Development
In pharmaceutical development, compounds with the piperidine moiety have been explored for their therapeutic potential. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist for treating insomnia, were studied to understand its pharmacokinetic properties (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, Boyle, 2011).
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-9-13-14(18-6-5-17-13)20-7-3-11(4-8-20)10-19-15(21)12-1-2-12/h5-6,11-12H,1-4,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAJEMWYNAGZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.